Tryptophol

概述

描述

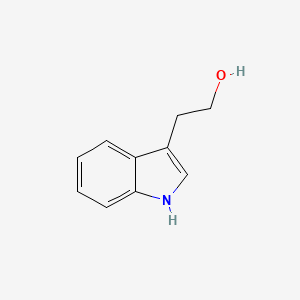

色胺醇,也称为吲哚-3-乙醇,是一种芳香醇,能让人类产生睡眠。它是在葡萄酒中作为乙醇发酵的副产物发现的,并于 1912 年由费利克斯·埃尔利希首次描述。 色胺醇也是由导致昏睡病的锥虫寄生虫产生的,并在服用双硫仑治疗的副作用中在肝脏中形成 .

准备方法

合成路线和反应条件: 色胺醇可以通过多种方法合成。 一种常见的方法包括将色氨酸脱羧生成吲哚乙醛,然后用醇脱氢酶将其还原为色胺醇 . 另一种方法涉及在乙二醇-醚溶剂中水解 2,3-二氢呋喃以获得 4-羟基丁醛,该醛与邻乙基苯肼盐酸盐反应生成 7-乙基色胺醇 .

工业生产方法: 色胺醇的工业生产通常涉及酵母的发酵,其中色氨酸通过埃尔利希途径转化为色胺醇。 这种方法对于大规模生产来说是高效且经济的 .

化学反应分析

反应类型: 色胺醇会经历各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 色胺醇可以使用高锰酸钾等氧化剂氧化为吲哚-3-乙醛。

还原: 吲哚乙醛可以使用硼氢化钠等还原剂还原为色胺醇。

主要产物:

氧化: 吲哚-3-乙醛

还原: 色胺醇

取代: 色胺醇乙酸酯,色胺醇葡萄糖苷

科学研究应用

Sleep Induction and Neuropharmacology

Tryptophol is recognized for its sedative properties, making it a subject of interest in sleep research. Studies have shown that this compound can induce sleep-like states in animal models. For instance, research indicates that this compound formed during disulfiram treatment demonstrates significant brain uptake, suggesting its potential role in treating sleep disorders and conditions like trypanosomal sleeping sickness .

Key Findings:

- This compound exhibits high lipophilicity with a brain uptake index of 117%, indicating efficient distribution to the brain .

- Its sedative effects are linked to its ability to modulate neurotransmitter systems involved in sleep regulation.

Anti-inflammatory and Antioxidative Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. In experiments involving lipopolysaccharide (LPS)-induced hyperinflammation in mice, administration of this compound acetate significantly reduced pro-inflammatory cytokine levels and reactive oxygen species (ROS) production . This suggests potential therapeutic uses in inflammatory diseases.

Clinical Implications:

- This compound acetate demonstrated a protective effect against cytokine storms, enhancing survival rates in treated mice compared to untreated controls .

- The compound's antioxidative properties could be beneficial in managing oxidative stress-related conditions.

Antifungal Activity

This compound has been identified as a quorum-sensing molecule with antifungal properties. A study developed emulgel formulations containing this compound that effectively inhibited the growth of various human pathogenic fungi in vitro . The emulgel showed no skin irritation and improved skin hydration, indicating its potential as a topical antifungal agent.

Data Summary:

| Study Focus | Findings |

|---|---|

| Antifungal Efficacy | Effective against 30 species of fungi at 1000 μM |

| Skin Irritation | No irritation observed in human volunteers |

| Hydration Improvement | Increased skin hydration and reduced TEWL |

Modulation of Microbiota

This compound has also been shown to influence gut microbiota composition. In animal studies, treatment with this compound increased the abundance of beneficial bacteria such as Bacteroides, linked to immune protection and pathogen resistance . This highlights its potential role in gut health management.

Aquaculture

In aquaculture, this compound has been studied for its protective effects against viral infections. A study reported that administering this compound reduced mortality rates in shrimp challenged with white spot syndrome virus (WSSV) . This application underscores the compound's potential as a natural antiviral agent in marine biology.

Case Study:

- Species: Marsupenaeus japonicus

- Dosage: 50 mg/kg

- Outcome: Reduced mortality upon viral challenge

作用机制

色胺醇通过与各种分子靶标和途径相互作用来发挥其作用。它通过作用于中枢神经系统来诱导睡眠,可能是通过与 5-羟色胺受体相互作用实现的。 色胺醇及其衍生物,如 5-羟色胺醇和 5-甲氧基色胺醇,已被证明可以在小鼠中诱导睡眠 . 此外,色胺醇乙酸酯会破坏生物膜的形成并降低几种人类致病菌的毒力 .

类似化合物:

吲哚-3-乙酸: 一种参与植物生长发育的植物激素。

吲哚-3-丁酸: 另一种用作生根剂的植物激素。

5-羟色胺: 一种源自色氨酸的神经递质。

比较: 色胺醇在诱导睡眠和作为乙醇发酵的副产物产生方面是独一无二的。与主要参与植物生长的吲哚-3-乙酸和吲哚-3-丁酸不同,色胺醇对人类和其他生物具有重要的生物学效应。 它在锥虫寄生虫代谢中的作用及其潜在的治疗应用进一步将其与其他类似化合物区分开来 .

相似化合物的比较

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-butyric acid: Another plant hormone used as a rooting agent.

Serotonin: A neurotransmitter derived from tryptophan.

Comparison: Tryptophol is unique in its ability to induce sleep and its production as a secondary product of ethanol fermentation. Unlike indole-3-acetic acid and indole-3-butyric acid, which are primarily involved in plant growth, this compound has significant biological effects in humans and other organisms. Its role in the metabolism of the trypanosomal parasite and its potential therapeutic applications further distinguish it from other similar compounds .

生物活性

Tryptophol, also known as 3-indole ethanol, is a compound derived from the amino acid tryptophan. It has garnered attention for its various biological activities, particularly in the context of sleep induction, antifungal properties, and potential therapeutic applications in treating certain medical conditions. This article delves into the biological activity of this compound, presenting findings from diverse studies and case reports.

This compound is a lipophilic compound with an octanol-water partition coefficient of 29.8, indicating its ability to cross biological membranes easily . This property is crucial for its rapid distribution in the body, particularly to the brain, where it can induce sleep. Studies have shown that this compound can be produced endogenously in the liver following disulfiram treatment or by certain parasites in conditions like trypanosomal sleeping sickness .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₁O |

| Octanol-Water Partition Coefficient | 29.8 |

| Lipophilicity | High |

Sleep-Inducing Effects

Research indicates that this compound plays a significant role in sleep regulation. A study demonstrated that this compound could induce somnolence through its rapid uptake into the brain without a carrier system . The compound's ability to bind to serum proteins and be released into the brain during a single capillary transit suggests its potential as a natural sleep aid. In animal models, this compound has been linked to increased sleep duration and reduced wakefulness .

Antifungal Activity

This compound has been identified as a quorum-sensing molecule with notable antifungal properties. Recent studies have developed emulgel formulations containing this compound aimed at treating fungal infections caused by pathogens such as Scedosporium apiospermum and Candida albicans.

Table 2: Antifungal Efficacy of this compound-Containing Emulgel

| Concentration (μM) | Pathogen | Growth Inhibition (%) | Cytotoxicity to HFF-1 Cells (%) |

|---|---|---|---|

| 100 | Scedosporium apiospermum | 70 | 15 |

| 1000 | Candida albicans | 85 | 20 |

The emulgel demonstrated excellent stability and physical characteristics while significantly reducing fungal growth and biofilm formation . In vivo studies showed that treatment with this compound-containing emulgel led to marked improvement in infected mice models, indicating its potential as an effective topical antifungal agent .

Case Studies and Clinical Applications

- Sleep Disorders : In cases involving patients treated with disulfiram, administration of this compound resulted in notable improvements in sleep patterns, suggesting its utility in managing sleep disorders associated with substance abuse treatments .

- Fungal Infections : A clinical trial involving patients with chronic eumycetoma demonstrated that topical application of this compound-containing emulgel not only reduced the size of subcutaneous masses but also improved overall skin health without significant irritation or adverse effects .

常见问题

Basic Research Questions

Q. How can researchers detect and quantify Tryptophol in fungal cultures?

Methodological Answer: this compound, a secondary metabolite of Candida albicans and other fungi, is typically quantified using liquid chromatography-mass spectrometry (LC/MS) . In studies, fungal supernatants are analyzed after extraction with organic solvents (e.g., ethyl acetate). UV spectra (maxima at 224 nm and 279 nm) and comparison with reference standards (via ESI-MS/MS) confirm identity . For quantification, calibration curves are generated using pure this compound, with reported extracellular concentrations ranging from 2.45 µg/mL to 191 µg/mL in Candida cultures .

Q. What in vitro models are suitable for assessing this compound’s genotoxicity?

Methodological Answer: The alkaline comet assay is widely used to evaluate primary DNA damage in cell lines. Key models include:

- Metabolically active cells : HepG2 (liver), A549 (alveolar epithelium), and THP-1 (blood monocytes) show higher DNA damage due to bioactivation of this compound into reactive metabolites .

- Non-metabolic cells : CHO (ovary) cells, lacking metabolic enzymes, exhibit lower damage, highlighting the role of cellular bioactivation in genotoxicity .

Doses tested typically range from 0.25 mM to 2.00 mM, with 24-hour exposure periods .

Q. What is the role of this compound in Candida spp. pathogenesis?

Methodological Answer: this compound contributes to fungal virulence by inducing apoptosis in host cells. Cytotoxicity assays (e.g., ethidium bromide/acridine orange staining) reveal EC50 values of 2–7 mM in human lymphocytes, with apoptosis dominating over necrosis . Researchers use Candida-infected epithelial or keratinocyte models to study host-pathogen interactions, focusing on this compound’s synergy with other fungal toxins .

Advanced Research Questions

Q. What mechanisms underlie this compound-induced DNA damage in human cells?

Methodological Answer: this compound’s genotoxicity is mediated by:

- Reactive metabolites : Decomposition generates aldehydes and free radicals, causing DNA strand breaks and cross-links .

- Adduct formation : Aldehyde-protein adducts disrupt DNA repair, as shown via cytokinesis-block micronucleus assays .

To differentiate lesion types, researchers combine comet assays with enzymes (e.g., formamidopyrimidine DNA glycosylase for oxidative damage) . Dose-dependent effects (0.25–2.00 mM) and residual chromosomal aberrations (e.g., sister chromatid exchanges) further confirm genotoxicity .

Q. How can molecular docking predict this compound’s bioactivity?

Methodological Answer: Computational studies, such as molecular docking and molecular dynamics (MD) simulations , predict interactions between this compound and target proteins. For example:

- Tyrosinase inhibition : this compound forms hydrogen bonds with VAL-283 and HIS-263 residues (binding energy: −5.3 kcal/mol), validated by MD simulations showing stable complexes over 100 ns .

- ADME properties : Tools like SwissADME assess pharmacokinetics (e.g., lipophilicity, blood-brain barrier penetration), correlating with experimental data .

Q. What experimental designs are optimal for studying this compound’s distribution in vivo?

Methodological Answer:

- Radiolabeling : Intravenous administration of [³H]-tryptophol in animal models reveals rapid brain uptake (brain uptake index = 117 ± 3.5%) due to high lipophilicity (octanol-water partition coefficient: 29.8) .

- Tissue analysis : Thin-layer chromatography (TLC) confirms 85% of brain radioactivity co-migrates with this compound standards, supporting its role in somnolence during infections .

Q. Key Research Gaps

- Mechanistic clarity : The exact role of this compound decomposition products (e.g., aldehydes) requires further proteomic and metabolomic profiling .

- In vivo models : Limited data exist on interindividual variability in genotoxic responses, necessitating transgenic or patient-derived xenograft models .

属性

IUPAC Name |

2-(1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBOMCVGYCRMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060173 | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid | |

| Record name | Tryptophol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

526-55-6 | |

| Record name | Tryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-indol-3-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5809LZ7G1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

59 °C | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。